Potassium (6-carboxypyridin-3-yl)trifluoroborate
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Overview
Description
Potassium (6-carboxypyridin-3-yl)trifluoroborate is an organoboron compound with the molecular formula C6H4BF3KNO2 and a molecular weight of 229.01 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (6-carboxypyridin-3-yl)trifluoroborate can be synthesized through the reaction of 6-carboxypyridine with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium (6-carboxypyridin-3-yl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it acts as a boron reagent. It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles are typically involved in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the product is usually a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
Potassium (6-carboxypyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (6-carboxypyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
- Potassium pyridine-3-trifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium (6-carboxypyridin-3-yl)trifluoroborate is unique due to its carboxypyridinyl group, which imparts additional functionality and reactivity compared to other trifluoroborates. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific functional groups .
Properties
IUPAC Name |
potassium;(6-carboxypyridin-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYILLNPOUIONKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)C(=O)O)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855877 |
Source
|
Record name | Potassium (6-carboxypyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-66-4 |
Source
|
Record name | Borate(2-), (6-carboxylato-3-pyridinyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (6-carboxypyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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